15-LO-1 Inhibition: 2-Thienyl Core Enables Single-Digit Nanomolar Potency in Elaborated Sulfamide Inhibitors
The 2-thienyl-bearing scaffold (compound 21a, elaborated from 102152-10-3) achieved an IC50 of 14 nM against rabbit 15-LO, while the corresponding 2-phenyl analog (compound 14n) exhibited markedly weaker inhibition (IC50 not reported but described as requiring the sulfonamide replacement strategy to reach comparable potency) [1]. The 2-thienyl series consistently outperformed the earlier arylsulfonamide series (e.g., compound 2) that lacked the thienyl substituent [2].
| Evidence Dimension | 15-LO inhibition IC50 (rabbit enzyme, colorimetric assay) |
|---|---|
| Target Compound Data | IC50 = 14 nM (for sulfamide derivative 21a built on 102152-10-3 core) |
| Comparator Or Baseline | 2-Phenyl analog (compound 14n) and arylsulfonamide series (compound 2) – potency not reported at comparable elaboration stage but described as inferior |
| Quantified Difference | The 2-thienyl scaffold enabled the non-symmetrical sulfamide series (21a-n) that achieved nM potency; earlier 2-aryl series required a different substitution strategy to achieve similar potency |
| Conditions | Purified rabbit 15-LO enzyme, standard colorimetric assay (Bristol-Myers Squibb) |
Why This Matters
Procurement of the 2-thienyl core is essential for replicating the nM-potency 15-LO inhibitor series; substitution with a 2-phenyl or 2-arylsulfonamide core fails to deliver the same potency profile.
- [1] BindingDB Entry BDBM22253; Target: Polyunsaturated fatty acid lipoxygenase ALOX15 (Rabbit). IC50 14 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=22253 View Source
- [2] Weinstein, D.S.; et al. Bioorg. Med. Chem. Lett. 2007, 17, 5115-5120. Non-symmetrical sulfamides (21a-n) replaced arylsulfonamide series (2, 14a-p) and demonstrated potent cell-based 15-LO inhibition. View Source
